Cas no 29635-81-2 (4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)-)

4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)- structure
29635-81-2 structure
Product Name:4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)-
Numero CAS:29635-81-2
MF:C12H14N2OS
MW:234.317361354828
CID:259823
PubChem ID:2831422
Update Time:2025-04-19

4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)-
    • (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
    • 5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
    • 5-(1-methylethyl)-3-phenylimidazolidine-2,4-dione
    • 3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
    • Phenylthiohydantoin-valine
    • FT-0635233
    • SR-01000197323
    • Valine phenylthiohydantoin
    • 29635-81-2
    • 5-Isopropyl-3-phenyl-2-thioxoimidazolidin-4-one
    • 5-Isopropyl-3-phenyl-2-thioxo-4-imidazolidinone #
    • PTH-valine
    • DTXSID70952103
    • SR-01000197323-1
    • D91957
    • SCHEMBL3285739
    • EINECS 249-736-6
    • CS-0311791
    • 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
    • MFCD00038438
    • P0379
    • Valine 3-phenyl-2-thiohydantoin
    • 4333-20-4
    • HEIKHJHSVLQGGN-UHFFFAOYSA-N
    • Hydantoin, 5-isopropyl-3-phenyl-2-thio-
    • Valyl phenylthiohydantoin
    • 4-Imidazolidinone, 5-(1-methylethyl)-3-phenyl-2-thioxo-
    • 5-Isopropyl-3-phenyl-2-thiohydantoin
    • Inchi: 1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)
    • Chiave InChI: HEIKHJHSVLQGGN-UHFFFAOYSA-N
    • Sorrisi: S=C1N(C2C=CC=CC=2)C(C(C(C)C)N1)=O

Proprietà calcolate

  • Massa esatta: 234.08282
  • Massa monoisotopica: 234.082684
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 297
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 64.4

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 322.5°Cat760mmHg
  • Punto di infiammabilità: 148.8°C
  • Indice di rifrazione: 1.553
  • PSA: 32.34
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd